molecular formula C9H18ClMgN B1600901 Tmpmgcl CAS No. 215863-85-7

Tmpmgcl

Cat. No. B1600901
M. Wt: 200 g/mol
InChI Key: ULKSWZAXQDJMJT-UHFFFAOYSA-M
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Description

Tmpmgcl, also known as 2,2,6,6-tetramethylpiperidinylmagnesium chloride, is a compound with the molecular formula C9H18ClMgN . It is used as a base in various chemical reactions .


Synthesis Analysis

Tmpmgcl can be synthesized by reacting iPrMgCl·LiCl with 2,2,6,6-tetramethylpiperidine . The reaction is stirred until gas evolution ceases, which typically takes between 24 to 48 hours .


Chemical Reactions Analysis

Tmpmgcl is a highly reactive organometallic reagent used in synthesis . It is an excellent base for converting a wide range of (hetero)aromatic substrates into highly functionalized compounds with a broad application in organic synthesis . It has been used in the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents .


Physical And Chemical Properties Analysis

Tmpmgcl has a molecular weight of 200.00 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 0 rotatable bond count .

Scientific Research Applications

2,3-Functionalization of Heterocycles

TMPMgCl.LiCl has been utilized for the sequential 2,3-difunctionalization of 2-arylsulfinyl furans, thiophenes, and benzofurans, enabling selective full functionalization of the furan and thiophene scaffolds. This method allows for the introduction of functional groups in specific positions of these heterocycles, which is significant in the synthesis of complex organic molecules (Melzig, Rauhut, & Knochel, 2009).

Magnesiation of Pyrimidine Derivatives

The reagent has been applied in the regio- and chemoselective magnesiation of pyrimidines, offering a pathway to highly functionalized derivatives. This approach has implications for the synthesis of antiviral and anti-inflammatory agents, including p38 and sPLA2 kinase inhibitors, showcasing the potential of TMPMgCl.LiCl in medicinal chemistry (Mosrin & Knochel, 2008).

Functionalization of 1,4-Dithiins and Analogues

TMPMgCl·LiCl and TMPZnCl·LiCl have enabled facile magnesiation and zincation of the 1,4-dithiin scaffold, leading to polyfunctionalized 1,4-dithiins. This process is crucial for the synthesis of S-heterocycles, which are important in various fields of chemistry and materials science (Castelló-Micó et al., 2017).

Synthesis of Highly Functionalized Benzenes

TMPMgCl.LiCl has been used for the direct magnesiation of highly functionalized aromatics, facilitating the preparation of meta-magnesiated benzophenone and other substituted benzenes. This method demonstrates the utility of TMPMgCl.LiCl in aromatic substitution reactions, contributing to the diversity of synthetic strategies for functionalized aromatic compounds (Lin, Baron, & Knochel, 2006).

Synthesis of Bioactive Targets

Magnesium- and zinc-TMP amides, such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, have been recognized as important tools in the synthesis of natural products and drugs. Their development has enabled highly chemo- and regioselective reactions, illustrating the significant role these reagents play in the synthesis of bioactive compounds (Nishimura et al., 2019).

properties

IUPAC Name

magnesium;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.ClH.Mg/c1-8(2)6-5-7-9(3,4)10-8;;/h5-7H2,1-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKSWZAXQDJMJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228366
Record name Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tmpmgcl

CAS RN

215863-85-7
Record name Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215863-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-Tetramethylpiperidinylmagnesium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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